molecular formula C13H9F3S B061079 4-Trifluoromethylsulfanyl-biphenyl CAS No. 177551-63-2

4-Trifluoromethylsulfanyl-biphenyl

Cat. No.: B061079
CAS No.: 177551-63-2
M. Wt: 254.27 g/mol
InChI Key: SEPQBZDCWHISRJ-UHFFFAOYSA-N
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Description

4-Trifluoromethylsulfanyl-biphenyl is an organic compound with the molecular formula C13H9F3S. It is characterized by the presence of a trifluoromethylsulfanyl group attached to a biphenyl structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Trifluoromethylsulfanyl-biphenyl can be synthesized through several methods. One common approach involves the reaction of 4-iodobiphenyl with silver(I) trifluoromethanethiolate. This reaction typically occurs under mild conditions and results in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-Trifluoromethylsulfanyl-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the biphenyl structure .

Scientific Research Applications

4-Trifluoromethylsulfanyl-biphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Trifluoromethylsulfanyl-biphenyl involves the transfer of fluorine atoms to target molecules. This process can modify the chemical and physical properties of the target molecules, making the compound useful in various applications. The molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Trifluoromethylsulfanyl-biphenyl is unique due to the presence of both the trifluoromethyl and sulfanyl groups attached to a biphenyl structure. This combination imparts distinct chemical properties, such as high thermal stability and resistance to hydrolysis, making it valuable for specific applications.

Properties

IUPAC Name

1-phenyl-4-(trifluoromethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3S/c14-13(15,16)17-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPQBZDCWHISRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80598970
Record name 4-[(Trifluoromethyl)sulfanyl]-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177551-63-2
Record name 4-[(Trifluoromethyl)sulfanyl]-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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